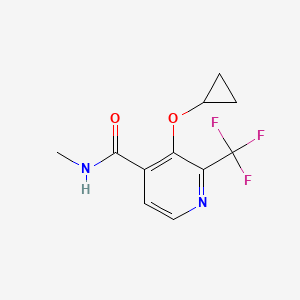
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C10H9F3N2O2. It is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and an isonicotinamide core.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves several stepsThis process typically involves the use of carbon-centered radical intermediates . Another approach is the substitution of amine hydrogen atoms with CF3 groups, which can be achieved using ozone and transition metal complexes . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing electronic and steric properties. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethane (H-CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone (F3C-CO-CF3): Employed in organic synthesis and as a reagent in various chemical processes.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C11H11F3N2O2 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)7-4-5-16-9(11(12,13)14)8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,15,17) |
Clave InChI |
XSDRWXKWSYAVES-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


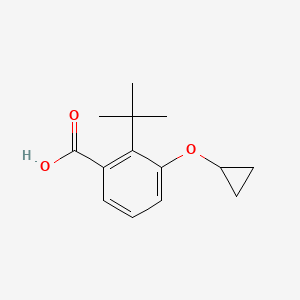
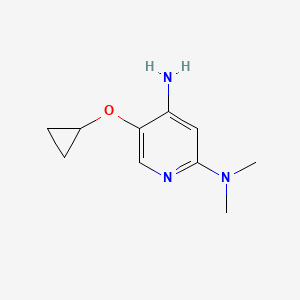
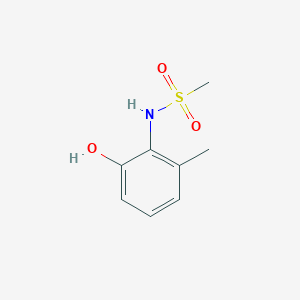
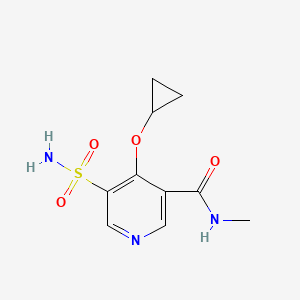
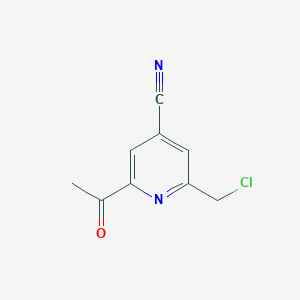
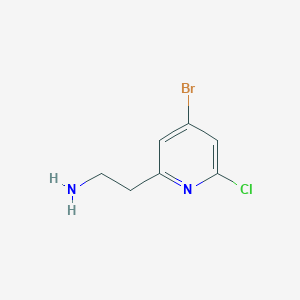
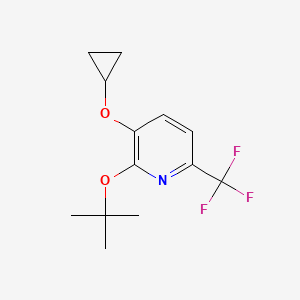
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

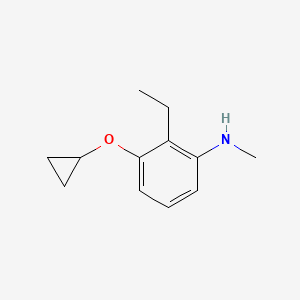
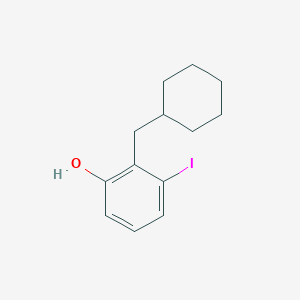
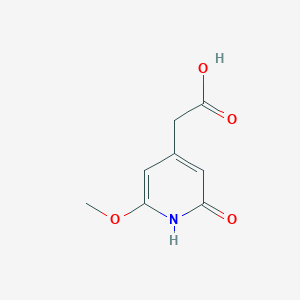

![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
